molecular formula C15H17F3N2O B11724866 4-(4-Benzylpiperazin-1-yl)-1,1,1-trifluorobut-3-en-2-one

4-(4-Benzylpiperazin-1-yl)-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B11724866
M. Wt: 298.30 g/mol
InChI Key: DSTRKKLZDQJGET-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-1,1,1-trifluorobut-3-en-2-one is a synthetic organic compound that features a piperazine ring substituted with a benzyl group and a trifluorobut-3-en-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazin-1-yl)-1,1,1-trifluorobut-3-en-2-one typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a strong acid catalyst.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the Trifluorobut-3-en-2-one Moiety: The final step involves the reaction of the benzylpiperazine with 1,1,1-trifluoro-3-buten-2-one under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the benzylation step and the implementation of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperazin-1-yl)-1,1,1-trifluorobut-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

4-(4-Benzylpiperazin-1-yl)-1,1,1-trifluorobut-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The trifluorobut-3-en-2-one moiety may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Benzylpiperazin-1-yl)-1,1,1-trifluorobut-3-en-2-one is unique due to the presence of the trifluorobut-3-en-2-one moiety, which imparts distinct chemical and biological properties. This moiety can influence the compound’s reactivity and interaction with biological targets, differentiating it from other benzylpiperazine derivatives.

Properties

Molecular Formula

C15H17F3N2O

Molecular Weight

298.30 g/mol

IUPAC Name

4-(4-benzylpiperazin-1-yl)-1,1,1-trifluorobut-3-en-2-one

InChI

InChI=1S/C15H17F3N2O/c16-15(17,18)14(21)6-7-19-8-10-20(11-9-19)12-13-4-2-1-3-5-13/h1-7H,8-12H2

InChI Key

DSTRKKLZDQJGET-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C=CC(=O)C(F)(F)F

Origin of Product

United States

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